Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate],dioxalate
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Overview
Description
Atracurium oxalate is a non-depolarizing neuromuscular blocking agent used primarily in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . It is a benzylisoquinolinium compound that competes with acetylcholine for binding sites at the neuromuscular junction, effectively inhibiting neuromuscular transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of atracurium oxalate involves the reaction of N, N’-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine with methyl benzenesulfonate in the presence of a catalytic amount of an insoluble base . The reaction mixture is maintained for a period sufficient for atracurium oxalate formation, followed by filtration to remove the insoluble base and precipitation of atracurium oxalate .
Industrial Production Methods: Industrial production of atracurium oxalate follows similar synthetic routes but on a larger scale, ensuring the reduction of impurities and optimizing yield. The process involves careful control of reaction conditions and purification steps to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Atracurium oxalate undergoes various chemical reactions, including:
Oxidation: Atracurium oxalate can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can alter the structure of atracurium oxalate, affecting its pharmacological properties.
Substitution: Substitution reactions involving atracurium oxalate can occur, particularly at the benzylisoquinolinium moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various degradation products, while substitution can result in modified benzylisoquinolinium derivatives .
Scientific Research Applications
Atracurium oxalate has a wide range of scientific research applications, including:
Mechanism of Action
Atracurium oxalate exerts its effects by antagonizing the neurotransmitter action of acetylcholine. It binds competitively with cholinergic receptor sites on the motor end-plate, preventing acetylcholine from activating these receptors . This antagonism is inhibited, and the neuromuscular block is reversed by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Comparison with Similar Compounds
Succinylcholine: A depolarizing neuromuscular blocker with a rapid onset but shorter duration of action compared to atracurium oxalate.
Pancuronium: A non-depolarizing neuromuscular blocker with a longer duration of action and more pronounced cardiovascular effects.
Rocuronium: A non-depolarizing neuromuscular blocker with a rapid onset and intermediate duration of action.
Uniqueness of Atracurium Oxalate: Atracurium oxalate is unique due to its intermediate onset and duration of action, minimal cardiovascular effects, and elimination independent of renal or hepatic pathways . This makes it particularly useful in patients with hepatic or renal dysfunction .
Properties
Molecular Formula |
C55H72N2O16 |
---|---|
Molecular Weight |
1017.2 g/mol |
IUPAC Name |
5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;oxalate |
InChI |
InChI=1S/C53H72N2O12.C2H2O4/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;3-1(4)2(5)6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;(H,3,4)(H,5,6)/q+2;/p-2 |
InChI Key |
BUSONIBLXPNSLK-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
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